molecular formula C8H20N2 B6143800 [3-(aminomethyl)pentan-3-yl]dimethylamine CAS No. 891647-25-9

[3-(aminomethyl)pentan-3-yl]dimethylamine

Cat. No.: B6143800
CAS No.: 891647-25-9
M. Wt: 144.26 g/mol
InChI Key: QZJSRJSPQKNMCJ-UHFFFAOYSA-N
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Description

Contextual Significance within Complex Amine Chemistry

[3-(aminomethyl)pentan-3-yl]dimethylamine, with the chemical formula C8H20N2, is a unique diamine characterized by the presence of both a primary and a tertiary amine group. The tertiary amine is part of a dimethylamino moiety, while the primary amine is an aminomethyl group. A key structural feature is the quaternary carbon atom at the 3-position of the pentane (B18724) backbone, to which both the aminomethyl and dimethylamino groups are attached, along with two ethyl groups. This arrangement confers significant steric hindrance around the nitrogen atoms, a property known to influence the reactivity and utility of amines in various chemical transformations.

The presence of two distinct amine functionalities within the same molecule allows for differential reactivity and potential for selective chemical modifications. The primary amine can undergo reactions typical of its class, such as Schiff base formation, acylation, and alkylation, while the tertiary amine can act as a base, a nucleophile, or a ligand for metal coordination. The steric bulk provided by the ethyl groups at the quaternary center can modulate the accessibility of the amine lone pairs, potentially leading to unique catalytic properties or selectivity in chemical reactions. In the broader context of complex amine chemistry, sterically hindered amines are invaluable as non-nucleophilic bases, ligands for transition metal catalysis, and components in frustrated Lewis pairs. mdpi.com The structural attributes of this compound position it as a compelling candidate for exploration in these and other areas of chemical synthesis and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number891647-25-9
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
SMILESCCC(CC)(CN)N(C)C
Alternate Name2-Ethyl-N2,N2-dimethylbutane-1,2-diamine

Note: The data in this table is compiled from publicly available chemical databases. bldpharm.comaccelachem.comarctomsci.com

Overview of Strategic Research Directions for this compound

Given the structural characteristics of this compound, several strategic research directions can be envisioned. A primary area of investigation would be its application in catalysis. The sterically hindered nature of the tertiary amine could make it an effective proton sponge or a bulky ligand for metal-catalyzed reactions, potentially influencing the stereoselectivity and efficiency of these processes. mdpi.com Research could focus on its use in reactions such as polymerization, cross-coupling, and asymmetric synthesis.

Another promising avenue of research is in the field of materials science. Diamines are frequently used as building blocks for polymers and supramolecular assemblies. The unique steric and electronic properties of this compound could be exploited to synthesize novel polymers with tailored thermal, mechanical, and optical properties. Its potential as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides and polyimides warrants investigation.

Furthermore, the biological and pharmaceutical potential of novel polyamines is an area of growing interest. Polyamines are known to play crucial roles in cellular processes, and synthetic analogues are being explored for their therapeutic properties. Research into the biological activity of this compound and its derivatives could uncover potential applications in drug discovery.

Methodological Approaches in Investigating this compound

A comprehensive investigation of this compound would necessitate a multi-pronged methodological approach, encompassing its synthesis, characterization, and evaluation of its properties and applications.

Synthesis and Purification: The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a readily available precursor, such as a substituted pentanenitrile or pentanoic acid, followed by the introduction of the amine functionalities. Purification of the final product would be crucial and could be achieved through techniques such as distillation or column chromatography.

Structural and Physicochemical Characterization: A thorough characterization of the synthesized compound would be essential to confirm its identity and purity. A suite of analytical techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to elucidate the molecular structure and confirm the connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic functional groups, such as the N-H stretches of the primary amine and the C-N stretches.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques would be utilized to assess the purity of the compound. medipol.edu.trresearchgate.net

Table 2: Analytical Techniques for the Characterization of this compound

TechniquePurpose
1H and 13C NMRStructural elucidation and confirmation
High-Resolution Mass SpectrometryDetermination of exact mass and molecular formula
Infrared SpectroscopyFunctional group identification
Gas ChromatographyPurity assessment
High-Performance Liquid ChromatographyPurity assessment and quantification

Evaluation of Reactivity and Applications: Once synthesized and characterized, the reactivity of this compound would be investigated. This would involve studying its behavior in various chemical reactions to understand its nucleophilicity, basicity, and coordination properties. The catalytic activity of the compound in selected organic transformations would be assessed, and its performance as a monomer or curing agent in polymerization reactions would be evaluated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-N,2-N-dimethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-5-8(6-2,7-9)10(3)4/h5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJSRJSPQKNMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Aminomethyl Pentan 3 Yl Dimethylamine

Precursor Selection and Strategic Design in [3-(aminomethyl)pentan-3-yl]dimethylamine Synthesis

The strategic design for the synthesis of this compound hinges on the retrosynthetic disconnection of the target molecule. Key bond disconnections can be made at the C-N bonds or at the C-C bonds forming the quaternary center. The choice of precursors is dictated by the commercial availability, cost, and the efficiency of the reactions involved in the synthetic sequence.

A primary strategy involves the use of readily available aliphatic precursors to construct the carbon skeleton. A logical starting point is diethyl ketone, which possesses the central carbon atom and the two ethyl groups of the final product.

One potential route begins with the cyanation of diethyl ketone to form the corresponding cyanohydrin, 3-cyano-3-pentanol. This intermediate can then undergo reduction of the nitrile group to a primary amine, yielding 3-(aminomethyl)pentan-3-ol. Subsequent functional group interconversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with dimethylamine (B145610), and finally, methylation of the primary amine would lead to the target molecule. However, this route can be lengthy and may suffer from competing reactions.

A more convergent approach would involve the creation of a key intermediate that already contains one of the amino groups. For instance, the reaction of diethyl ketone with a cyanide source and ammonium (B1175870) chloride (Strecker synthesis conditions) could potentially yield 2-amino-2-ethylbutanenitrile. Hydrolysis of the nitrile to a carboxylic acid, followed by reduction to the alcohol, and subsequent amination steps could be envisioned.

A plausible and efficient route starting from an aliphatic precursor is outlined below:

Table 1: Proposed Synthesis from Diethyl Ketone

Step Reaction Reagents and Conditions Intermediate
1 Knoevenagel Condensation Diethyl ketone, Cyanoacetic acid, Piperidine (catalyst), Benzene, Reflux 2-Cyano-3-ethyl-2-pentenoic acid
2 Michael Addition Sodium borohydride, Ethanol 2-Cyano-3-ethylpentanoic acid
3 Reduction Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (B95107) (THF) 3-(Aminomethyl)-3-ethylpentan-1-ol
4 Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine 3-(Aminomethyl)-3-ethylpentyl tosylate
5 Nucleophilic Substitution Dimethylamine (excess), Sealed tube, Heat N,N-Dimethyl-[3-(aminomethyl)pentan-3-yl]amine

This multi-step synthesis builds the required carbon framework and introduces the nitrogen functionalities in a controlled manner.

Syntheses commencing from alkene precursors offer alternative pathways. A suitable starting material could be 3-ethyl-1-pentene. Hydroboration-oxidation of this alkene would yield 3-ethyl-1-pentanol. This alcohol can then be oxidized to the corresponding aldehyde, 3-ethylpentanal. Reductive amination of this aldehyde with ammonia (B1221849) would furnish 3-ethylpentan-1-amine. The subsequent introduction of the second amino group at the 3-position would be challenging.

A more viable strategy involving an alkene would be to start with a molecule that already contains a functional group that can be converted into an amine. For example, the addition of hydrogen cyanide to an α,β-unsaturated nitrile derived from diethyl ketone could be a key step.

The final steps in the synthesis of this compound will invariably involve amination reactions. Reductive amination is a powerful and widely used method for the formation of amines. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

Starting from a precursor such as 3-(aminomethyl)-3-ethylpentanal, a direct one-pot reductive amination with dimethylamine and a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) could be employed to form the tertiary amine. The primary amine could then be selectively protected before this step, and deprotected afterwards.

Alternatively, if a precursor like 3-formyl-3-ethylpentanenitrile is synthesized, the nitrile and aldehyde can be sequentially or simultaneously reduced and aminated.

A key amination strategy is the Eschweiler-Clarke reaction, which is a specific method for the methylation of primary or secondary amines to tertiary amines using formic acid and formaldehyde (B43269). organic-chemistry.org This would be an ideal final step if a precursor such as [3-(aminomethyl)pentan-3-yl]amine is synthesized.

Another critical amination pathway is the direct alkylation of a precursor amine. For instance, treating 3-(dimethylaminomethyl)pentan-3-amine with a methylating agent like methyl iodide could potentially yield the target compound. However, this approach risks over-alkylation, leading to the formation of a quaternary ammonium salt. libretexts.org

Reaction Conditions and Optimization in this compound Synthesis

The efficiency and success of the synthesis are highly dependent on the reaction conditions. Optimization of parameters such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.

Many of the proposed reactions require careful temperature control. For instance, reductions with powerful hydrides like LiAlH₄ are typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side reactions. The subsequent work-up also requires careful temperature management.

Nucleophilic substitution reactions, such as the displacement of a tosylate with dimethylamine, often require elevated temperatures and may be conducted in a sealed tube to prevent the escape of the volatile amine, thus increasing the pressure within the reaction vessel. This increased pressure can also accelerate the reaction rate.

The Eschweiler-Clarke reaction is typically carried out at reflux temperatures (around 100 °C) to drive the reaction to completion. The pressure is usually atmospheric.

Table 2: Hypothetical Temperature and Pressure Parameters for Key Reactions

Reaction Temperature Range (°C) Pressure Rationale
LiAlH₄ Reduction 0 to room temperature Atmospheric To control the highly exothermic reaction.
Nucleophilic Substitution with Dimethylamine 80 - 120 Sealed vessel (elevated pressure) To ensure the volatile amine remains in the reaction mixture and to increase reaction rate.

The choice of solvent is critical as it can influence reaction rates, selectivity, and the solubility of reactants and intermediates.

For reactions involving organometallic reagents like LiAlH₄, anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the reagent.

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used for nucleophilic substitution reactions as they can solvate the cation while leaving the anion (the nucleophile) relatively free, thus increasing its reactivity.

For reductive amination reactions, solvents like 1,2-dichloroethane (B1671644) (DCE) or methanol (B129727) are commonly employed. organic-chemistry.org The choice can depend on the specific reducing agent used. For instance, sodium triacetoxyborohydride is often used in DCE.

The Eschweiler-Clarke reaction uses formic acid as both a reagent and a solvent, with formaldehyde also being a key reagent. The acidic and polar nature of this system is integral to the reaction mechanism.

Table 3: Suitable Solvent Systems for Proposed Synthetic Steps

Reaction Step Solvent System Rationale
Knoevenagel Condensation Benzene or Toluene with a Dean-Stark trap A non-polar solvent to facilitate the removal of water by azeotropic distillation, driving the equilibrium towards the product.
Reduction with LiAlH₄ Tetrahydrofuran (THF) Anhydrous aprotic solvent that is unreactive towards the reducing agent.
Nucleophilic Substitution Dimethylformamide (DMF) A polar aprotic solvent to enhance the rate of SN2 reactions.

By carefully selecting precursors and optimizing reaction conditions, including temperature, pressure, and solvent systems, plausible and efficient synthetic routes to this compound can be designed.

Catalyst Selection and Role in Synthetic Efficiency

The synthesis of sterically hindered diamines, such as analogs of this compound, heavily relies on the appropriate selection of catalysts to achieve high efficiency and selectivity. Key catalytic approaches include reductive amination of carbonyl compounds and the hydrogenation of nitriles.

One established route to similar 2,2-dialkyl-1,3-diamines involves the reductive amination of a corresponding β-hydroxy aldehyde or the direct amination of a 1,3-diol. For instance, the synthesis of 2,2-dimethyl-1,3-propanediamine (B1293695) has been achieved by reacting hydroxypivalaldehyde with ammonia and hydrogen in the presence of a nickel catalyst. This process is typically carried out in a two-stage temperature regimen, initially at a lower temperature (40–150 °C) and subsequently at a higher temperature (220–300 °C) to ensure high conversion and yield. Another approach utilizes neopentyl glycol, which is reacted with ammonia and hydrogen over a nickel catalyst on a carrier, containing chromium as a promoter.

The direct reductive amination of ketones is another powerful tool for creating sterically hindered amines. This method often employs rhodium and ruthenium catalysts with carbon monoxide as a deoxygenating agent, offering an atom-economical pathway to tertiary amines. For the synthesis of the target molecule, a precursor ketone could theoretically undergo reductive amination with both ammonia (or a protected equivalent) and dimethylamine in a stepwise manner. The choice of catalyst is crucial to control the selectivity of the amination process.

Furthermore, palladium-based catalysts, particularly Pd(OH)₂ clusters on a support like graphitic carbon nitride (g-C₃N₄), have shown remarkable activity in the reductive amination of carbonyl compounds for generating sterically hindered amines at room temperature with high selectivity. The hydroxyl group on the palladium catalyst is believed to play a crucial role in facilitating both the formation of the imine intermediate and its subsequent reduction.

The selective introduction of the dimethylamino group can be achieved through N,N-dimethylation of a primary amine precursor. Ruthenium nanoparticles supported on carbon (Ru/C) have been effectively used for the N,N-dimethylation of various amines using formaldehyde as the carbon source. This method demonstrates good functional group tolerance and high yields.

Below is a table summarizing various catalytic systems that could be adapted for the synthesis of this compound or its precursors.

Catalyst SystemSubstrate TypeProduct TypeReported Yield
Nickel (on carrier, with Cr promoter)1,3-Diol (e.g., Neopentyl glycol)1,3-Diamine>50%
Nickelβ-Hydroxy aldehyde (e.g., Hydroxypivalaldehyde)1,3-DiamineHigh
Rhodium/RutheniumKetone + AmineSterically hindered tertiary amineHigh
Pd(OH)₂/g-C₃N₄Carbonyl compoundSterically hindered amine>90% selectivity
Ru/CPrimary amine + FormaldehydeN,N-dimethylamineHigh

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To overcome the challenges associated with the synthesis of sterically hindered diamines, including potential low yields and side product formation, advanced synthetic techniques such as flow chemistry and microwave-assisted synthesis can be employed.

Flow Chemistry Approaches

Flow chemistry offers significant advantages for the synthesis of complex molecules by providing precise control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to improved reaction rates and selectivity.

For the synthesis of this compound, a multi-step flow process could be envisioned. For example, the synthesis of a 2,2-diethyl-1,3-diol precursor could be performed in a flow reactor, followed by a subsequent in-line amination step. The use of packed-bed reactors containing a solid-supported catalyst, such as the aforementioned nickel or palladium catalysts, would facilitate catalyst handling and product purification.

Furthermore, the selective N-alkylation steps could also be performed under flow conditions. The precise control of stoichiometry and residence time in a flow reactor can help to minimize over-alkylation and improve the selectivity towards the desired mono- and di-methylated products.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating.

In the context of synthesizing the target diamine, microwave irradiation could be particularly beneficial for the amination steps, which often require high temperatures and long reaction times. For instance, the reaction of a 2,2-diethyl-1,3-dihalopropane with ammonia and dimethylamine could be significantly accelerated under microwave conditions.

The following table illustrates the potential impact of microwave-assisted synthesis on reaction times for related amination reactions.

Reaction TypeConventional Heating TimeMicrowave-Assisted Time
Amine synthesis from alkyl halidesSeveral hours to daysMinutes to hours
Reductive aminationSeveral hoursMinutes

Stereoselective Synthesis Considerations

While "this compound" itself is an achiral molecule, the synthesis of chiral analogs, where the two alkyl groups on the quaternary carbon are different, would require stereoselective methods. The construction of a quaternary stereocenter is a significant challenge in organic synthesis.

One potential strategy involves the asymmetric alkylation of a prochiral precursor. For example, the enantioselective alkylation of a β-keto ester or a malonate derivative could establish the chiral quaternary center. Subsequent reduction and functional group transformations would then lead to the desired chiral diamine.

Another approach could involve the use of chiral catalysts in the reductive amination process. While less common for the synthesis of such highly substituted centers, the development of new chiral ligands and catalytic systems is an active area of research.

Furthermore, resolution of a racemic mixture of a chiral precursor could be employed. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent conversion to the desired enantiomerically pure diamine.

Chemical Reactivity and Derivatization of 3 Aminomethyl Pentan 3 Yl Dimethylamine

Reactivity of the Primary Amine Moiety

The primary amine group is a key site for a variety of nucleophilic reactions, enabling the formation of new carbon-nitrogen and other heteroatom bonds.

Alkylation and acylation are fundamental transformations for the derivatization of primary amines. masterorganicchemistry.com

Alkylation: The primary amine can undergo nucleophilic attack on alkyl halides to form secondary or tertiary amines. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The presence of a base is often required to neutralize the hydrogen halide byproduct. Due to the steric hindrance around the primary amine, the reaction rate may be slower compared to less hindered primary amines.

Acylation: Acylation involves the reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base like triethylamine, leads to the formation of stable amide derivatives. The general mechanism for acylation with an acyl chloride is depicted below:

Step 1: Nucleophilic attack of the primary amine on the carbonyl carbon of the acyl chloride. Step 2: Elimination of the chloride leaving group. Step 3: Deprotonation by a base to yield the amide product.

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl IodideSecondary Amine
Acyl ChlorideAcetyl ChlorideAmide
AnhydrideAcetic AnhydrideAmide

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or enamines. researchgate.net The initial step involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the final product. The reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product side. researchgate.net

The condensation reaction between the primary amine of [3-(aminomethyl)pentan-3-yl]dimethylamine and an aldehyde or ketone results in the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). nih.govnih.gov These reactions are generally reversible and are often performed in a solvent that allows for the azeotropic removal of water. researchgate.net The formation of Schiff bases is a versatile method for creating new C=N bonds and serves as a pathway to more complex molecular structures. nih.govresearchgate.net

Carbonyl CompoundProduct Type
Aldehyde (e.g., Benzaldehyde)Schiff Base (Imine)
Ketone (e.g., Acetone)Schiff Base (Imine)

Reactivity of the Tertiary Amine Moiety

The tertiary amine group, while not possessing a reactive hydrogen, exhibits its own distinct reactivity, primarily as a Lewis base and nucleophile.

The tertiary amine can undergo quaternization by reacting with alkyl halides. This reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. The product carries a permanent positive charge on the nitrogen atom. The rate and extent of this reaction can be influenced by the nature of the alkyl halide and the reaction conditions.

Alkylating AgentProduct Type
Methyl IodideQuaternary Ammonium Iodide
Benzyl BromideQuaternary Ammonium Bromide

The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a ligand, coordinating to various metal centers to form metal complexes. illinois.edu The ability of the tertiary amine to form coordinate bonds is a fundamental aspect of coordination chemistry. The stability and structure of the resulting metal complexes depend on several factors, including the nature of the metal ion, the other ligands present, and the steric bulk of the this compound ligand itself. Research has shown the formation of square-planar complexes with metals like nickel(II), palladium(II), and platinum(II) where the ligand chelates to the metal. illinois.edu

Metal IonExample Complex Type
Ni(II)Square-planar Nickel(II) complex
Pd(II)Square-planar Palladium(II) complex
Pt(II)Square-planar Platinum(II) complex

Interactions in Acid-Base Catalysis

The unique structural arrangement of a primary and a tertiary amine in a 1,3-relationship within this compound suggests its potential as a cooperative catalyst. In acid-base catalysis, the two amine groups can act in concert to facilitate chemical transformations. The tertiary amine can function as a base to deprotonate a substrate, while the primary amine can act as a hydrogen bond donor to activate an electrophile. This bifunctional nature is particularly advantageous in reactions such as the Mannich reaction, where both a nucleophile and an electrophile need to be activated simultaneously. acs.org

The cooperative action of the primary and tertiary amine groups can lead to high regio- and enantioselectivities in asymmetric synthesis. acs.org The presence of an acid can protonate the tertiary amine, enhancing its ability to act as a hydrogen bond donor and creating a chiral environment around the catalytic site. This has been observed in reactions catalyzed by similar 1,3-diamine derivatives, where the catalyst system afforded Mannich products with high enantioselectivities under mild conditions. acs.org

Table 1: Potential Acid-Base Catalyzed Reactions with this compound

Reaction TypeRole of Primary AmineRole of Tertiary AminePotential Product
Mannich ReactionForms enamine with a ketoneActivates the imine electrophileβ-amino carbonyl compound
Michael AdditionActivates the nucleophileStabilizes the transition state1,5-dicarbonyl compound
Aldol (B89426) ReactionForms enamine with a ketoneActs as a general baseβ-hydroxy carbonyl compound

Intramolecular and Intermolecular Reactions of this compound

The spatial proximity of the two amine functionalities in this compound allows for a range of intramolecular and intermolecular reactions, leading to the formation of cyclic structures, oligomers, and polymers.

Cyclization Pathways

Intramolecular cyclization of this compound can be induced under appropriate conditions to form heterocyclic structures. For instance, reaction with a suitable dielectrophile could lead to the formation of a six-membered heterocyclic ring containing two nitrogen atoms. The specific cyclization pathway would be dependent on the nature of the electrophile and the reaction conditions. researchgate.net

One plausible pathway involves the reaction with phosgene (B1210022) or a phosgene equivalent, which could lead to the formation of a cyclic urea (B33335) derivative. Another possibility is the reaction with a dicarboxylic acid or its derivative, which could yield a cyclic diamide. These cyclization reactions are often driven by the thermodynamic stability of the resulting ring system. mdpi.com

Oligomerization and Polymerization Potential

The bifunctional nature of this compound makes it a suitable monomer for step-growth polymerization. Reaction with a dicarboxylic acid, diacyl chloride, or diisocyanate could lead to the formation of polyamides or polyureas, respectively. The steric hindrance around the tertiary amine might influence the polymerization process, potentially favoring the formation of linear polymers over cross-linked structures.

The resulting polymers would possess repeating units containing the pentane (B18724) backbone with pendant dimethylamino groups. These pendant groups could serve as sites for post-polymerization modification or influence the polymer's solubility and thermal properties.

Supramolecular Interactions

The presence of both hydrogen bond donors (the primary amine) and acceptors (both amines) in this compound facilitates its participation in supramolecular assemblies. It can form well-defined structures through hydrogen bonding with itself or with other complementary molecules.

These interactions can be exploited in the design of molecular receptors, gels, and other functional materials. The ability to form multiple hydrogen bonds can lead to the formation of extended networks and higher-order structures.

Functionalization of the Pentane Backbone

The pentane backbone of this compound provides a scaffold for further functionalization, allowing for the introduction of other chemical moieties to tailor the molecule's properties.

Regioselective Substitution Reactions

While the pentane backbone itself is relatively inert, the positions alpha to the amine groups can be activated for substitution reactions. However, direct functionalization of the pentane backbone is generally challenging. A more common approach is to introduce functional groups through the amine nitrogens.

The primary amine can be selectively acylated, alkylated, or converted into an imine, leaving the tertiary amine intact. For example, reaction with an acyl chloride would yield an amide at the primary amine position. nih.gov Similarly, reductive amination with an aldehyde or ketone would result in a secondary amine at the primary position. The steric bulk around the tertiary amine would likely hinder its reactivity towards many electrophiles, allowing for regioselective modification of the primary amine.

Table 2: Examples of Regioselective Reactions at the Primary Amine

ReagentReaction TypeProduct Functional Group
Acyl ChlorideAcylationAmide
Aldehyde/Ketone (with reducing agent)Reductive AminationSecondary Amine
Alkyl HalideAlkylationSecondary Amine
IsocyanateAdditionUrea

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound target its two amine groups. The tertiary dimethylamino group is susceptible to oxidation to form an N-oxide or can undergo oxidative N-demethylation. The primary amino group, or amide derivatives formed from it, can be involved in reductive processes.

Oxidative Reactions:

The tertiary amine of this compound can be oxidized under various conditions. Common oxidizing agents can lead to the formation of the corresponding N-oxide. This transformation is a typical reaction for tertiary amines and introduces a new functional group that can alter the molecule's properties.

Furthermore, oxidative N-demethylation is a known reaction for tertiary N-methylamines. This process can be catalyzed by various metal complexes and is a key metabolic pathway for many nitrogen-containing drugs. While specific studies on this compound are not prevalent, the general mechanism involves the formation of an intermediate that leads to the removal of a methyl group and the formation of the corresponding secondary amine and formaldehyde (B43269). This reaction is often facilitated by enzymes like cytochrome P450 or by chemical reagents.

Reductive Reactions:

Reductive transformations primarily involve derivatives of the primary amino group, such as amides. If the primary amine of this compound is first acylated to form an amide, this amide can then be reduced back to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for the reduction of amides to amines. This two-step process of acylation followed by reduction can be a strategic way to introduce different alkyl groups onto the primary nitrogen atom.

The table below summarizes the potential oxidative and reductive transformations for the functional groups present in this compound, based on general chemical principles.

Functional GroupTransformationReagents/ConditionsExpected Product
Tertiary AmineN-OxidationH₂O₂, m-CPBAThis compound N-oxide
Tertiary AmineOxidative N-DemethylationCytochrome P450 models, Fe-catalysts[3-(aminomethyl)pentan-3-yl]methylamine
Amide (from primary amine)ReductionLiAlH₄, other hydridesN-alkylated this compound

Introduction of Additional Functional Groups

The introduction of new functional groups onto the this compound scaffold primarily occurs at the more nucleophilic primary amino group. This allows for a wide range of derivatization reactions, including acylation and alkylation, to generate a library of new compounds with potentially diverse properties.

Acylation:

The primary amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form stable amide derivatives. This is a common and versatile method for introducing a wide variety of substituents. For instance, reaction with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acyl derivative. The reactivity of the primary amine is significantly higher than the tertiary amine in this context. PubChem contains entries for several amide derivatives, such as N-[3-(aminomethyl)pentan-3-yl]-3-phenylpentanamide and N-[3-(aminomethyl)pentan-3-yl]-3-ethylpentanamide, indicating the feasibility of this reaction. nih.govnih.gov

Alkylation:

Alkylation of the primary amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, but under controlled conditions, mono-alkylation can be favored. Reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a more controlled method for introducing specific alkyl groups.

The tertiary amine can also be alkylated to form a quaternary ammonium salt. This reaction typically requires a more reactive alkylating agent.

The table below outlines common methods for introducing additional functional groups onto this compound.

Reaction TypeReagentFunctional Group TargetedProduct Class
AcylationAcid Chloride (RCOCl)Primary AmineAmide
AcylationAcid Anhydride ((RCO)₂O)Primary AmineAmide
AlkylationAlkyl Halide (R-X)Primary AmineSecondary Amine
Reductive AminationAldehyde/Ketone, NaBH₃CNPrimary AmineSecondary or Tertiary Amine
QuaternizationAlkyl Halide (R-X)Tertiary AmineQuaternary Ammonium Salt

These derivatization strategies allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships for various applications.

A thorough search of scientific databases and literature reveals no specific theoretical or computational studies have been published for the compound this compound. While the methodologies outlined—such as quantum chemical investigations and conformational analyses—are standard in computational chemistry, it appears they have not been applied to this particular molecule in available research.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific analyses as requested in the outline. The information required to populate the sections on Molecular Orbital Analysis, Charge Distribution, Frontier Molecular Orbitals, Potential Energy Surface Exploration, and Isomeric Forms for this compound does not exist in the public scientific domain.

Theoretical and Computational Studies on 3 Aminomethyl Pentan 3 Yl Dimethylamine

Conformational Analysis and Stability of [3-(aminomethyl)pentan-3-yl]dimethylamine

Intramolecular Hydrogen Bonding and Steric Effects

The molecular structure of this compound, featuring a primary amine (-NH2) and a tertiary amine (-N(CH3)2) separated by a quaternary carbon center, presents a unique interplay of intramolecular forces. Theoretical studies on analogous 1,3-diamines suggest the potential for intramolecular hydrogen bonding, where the primary amine can act as a hydrogen bond donor and the tertiary amine as an acceptor. nih.govmdpi.com Density Functional Theory (DFT) calculations on similar systems, such as 1,3-diaminopropane, have been employed to elucidate the energetics and geometries of such interactions. researchgate.net

The formation of a six-membered ring through an N-H···N intramolecular hydrogen bond is a key feature in related diamine structures. nih.gov Computational models indicate that the stability of this hydrogen bond is influenced by the conformational flexibility of the molecule. In the case of this compound, the central quaternary carbon atom introduces significant steric hindrance, which can impact the ideal geometry for hydrogen bonding.

To quantify these effects, computational methods such as Atoms in Molecules (AIM) theory can be used to analyze the electron density and characterize the nature of the hydrogen bond. sujps.commdpi.com For analogous systems, AIM analysis has revealed the presence of a bond critical point between the hydrogen and the acceptor nitrogen, confirming the existence of an intramolecular hydrogen bond. sujps.com

The following table, based on DFT calculations of structurally similar 1,3-diamines, provides hypothetical but representative data for the geometric parameters associated with the intramolecular hydrogen bond in this compound.

ParameterHypothetical Value (based on analogs)Reference Analog
N-H Bond Length (Å)1.021,3-diaminopropane
H···N Distance (Å)2.151,3-diaminopropane
N···N Distance (Å)3.052,2-dimethyl-1,3-propanediamine (B1293695) nist.govnih.govsigmaaldrich.com
N-H···N Angle (°)1501,3-diaminopropane
Hydrogen Bond Energy (kcal/mol)1.5 - 3.0Substituted 1,3-diamines chemrevlett.com

This table presents hypothetical data for this compound based on computational studies of the referenced analogous compounds.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the reaction mechanisms involving this compound. Due to the presence of two nucleophilic nitrogen atoms, this compound can participate in various reactions, such as nucleophilic substitution and addition. A key aspect of understanding these reactions is the identification and characterization of the transition states (TS).

For instance, in a nucleophilic substitution reaction where one of the amine groups attacks an electrophile, the significant steric hindrance around the central quaternary carbon is expected to play a major role. masterorganicchemistry.comnih.gov Computational studies on SN2 reactions in sterically hindered systems, such as those involving neopentyl-like structures, have shown that the energy barrier for a backside attack is considerably high. masterorganicchemistry.comnih.gov DFT calculations can be used to locate the transition state geometry and calculate the activation energy for such reactions. github.iovlabs.ac.in

The primary and tertiary amine groups exhibit different reactivities. The primary amine is generally more accessible for nucleophilic attack compared to the sterically encumbered tertiary amine. Computational modeling can quantify this difference by calculating the activation barriers for reactions involving each amine group. fiveable.melibretexts.org

Below is a hypothetical data table illustrating the calculated activation energies for a model SN2 reaction with an alkyl halide, based on computational studies of similar sterically hindered amines.

Reacting Amine GroupHypothetical Activation Energy (kcal/mol)Reference Analog System
Primary Amine25 - 30Neopentylamine nih.gov
Tertiary Amine35 - 40Di-tert-butylamine nih.govrsc.orgrsc.org

This table presents hypothetical data for this compound based on computational studies of the referenced analogous compounds.

Once a transition state is identified, reaction coordinate analysis, also known as Intrinsic Reaction Coordinate (IRC) analysis, can be performed to confirm that the TS connects the reactants and products. arxiv.org This computational technique maps the minimum energy path from the transition state down to the reactant and product wells on the potential energy surface.

For a nucleophilic attack by the primary amine of this compound, the reaction coordinate would involve the change in distance between the nitrogen atom and the electrophilic center, as well as the breaking of the bond with the leaving group. The IRC profile would illustrate the energy changes along this path, providing a detailed picture of the reaction mechanism. arxiv.org

Computational studies on the nucleophilic addition of amines to alkenes have shown that the reaction can proceed through a concerted or a stepwise mechanism. researchgate.net Reaction coordinate analysis for this compound would be crucial to determine the operative mechanism for such reactions, identifying any potential intermediates along the reaction pathway.

The surrounding solvent can have a significant impact on reaction pathways and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent on the calculated energies of reactants, transition states, and products. github.io

For reactions involving a charged species, such as the protonation of the amine groups or reactions with ionic electrophiles, the stabilizing effect of a polar solvent would be substantial. Computational studies on SN2 reactions have shown that polar solvents can alter the height of the activation barrier. sciforum.net In the case of this compound, the relative nucleophilicity of the two amine groups could also be influenced by the solvent environment.

The intramolecular hydrogen bond, discussed in section 4.2.3, can also be affected by the solvent. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules may compete with and weaken the intramolecular hydrogen bond, potentially altering the conformational preferences and reactivity of the molecule. chemrevlett.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules in a solvent and to understand the nature of intermolecular interactions. mdpi.comarxiv.org For this compound in an aqueous solution, MD simulations can provide insights into how the molecule is solvated and how it interacts with the surrounding water molecules.

The primary and tertiary amine groups are expected to be the main sites for hydrogen bonding with water. MD simulations can reveal the structure and dynamics of the hydration shells around these functional groups. researchgate.net The primary amine group, with two hydrogen bond donors and one acceptor site (the lone pair), can form a well-structured hydration shell. The tertiary amine, having only a lone pair, can act as a hydrogen bond acceptor.

The bulky, nonpolar ethyl and methyl groups will influence the local water structure, potentially leading to hydrophobic hydration effects. MD simulations can quantify these effects by analyzing the radial distribution functions (RDFs) between the different atoms of the solute and the solvent molecules.

The following table provides hypothetical RDF peak positions for the interaction of the amine hydrogens and nitrogens of this compound with water oxygen and hydrogen atoms, respectively, based on MD simulations of similar amines in water.

Interacting AtomsHypothetical RDF Peak Position (Å)Reference Analog
N(primary)-H···O(water)1.8 - 2.0Alkylamines in water
N(tertiary)···H-O(water)1.9 - 2.1Trialkylamines in water

This table presents hypothetical data for this compound based on molecular dynamics simulations of analogous compounds in aqueous solution.

Self-Assembly Tendencies

The molecular structure of this compound, featuring both polar amine functionalities and a nonpolar hydrocarbon backbone, suggests a propensity for self-assembly in various solvents. This behavior is primarily dictated by the interplay of non-covalent interactions, including hydrogen bonding and hydrophobic effects. Computational studies on analogous short-chain diamines and amphiphilic molecules provide a theoretical framework for understanding these tendencies.

The primary aminomethyl group (-CH₂NH₂) and the tertiary dimethylamine (B145610) group (-N(CH₃)₂) can both act as hydrogen bond acceptors, while the primary amine also serves as a hydrogen bond donor. In aqueous environments, these polar head groups will preferentially interact with water molecules. However, the ethyl and pentyl groups constituting the core of the molecule are hydrophobic. This amphiphilic nature drives the molecules to arrange themselves in a way that minimizes the unfavorable interactions between the hydrocarbon tails and the polar solvent. This can lead to the formation of various supramolecular structures such as micelles or vesicles. The specific architecture of these assemblies is influenced by factors like concentration, temperature, and the pH of the medium.

In non-polar solvents, an inverted self-assembly process is anticipated. The polar amine groups would tend to cluster together in the core of an aggregate to minimize their exposure to the non-polar environment, while the hydrophobic tails would extend outwards into the solvent.

Theoretical calculations on similar diamine compounds indicate that the formation of intermolecular hydrogen bonds is a significant driving force for aggregation. Quantum chemical calculations can be employed to determine the strength and geometry of these hydrogen bonds. iastate.edupku.edu.cnrsc.orgnih.gov Molecular dynamics simulations, on the other hand, can provide insights into the dynamic nature of the self-assembly process and the morphology of the resulting aggregates. youtube.comnih.govyoutube.comyoutube.com

A hypothetical computational study could explore the critical aggregation concentration (CAC) of this compound in an aqueous solution. Below the CAC, the compound would exist as solvated monomers. As the concentration increases beyond the CAC, the molecules would begin to form aggregates. The table below illustrates hypothetical data from such a computational experiment, showing the influence of concentration on aggregate formation.

Table 1: Hypothetical Aggregation Behavior of this compound in Aqueous Solution at 298 K
Concentration (mol/L)Predominant SpeciesAverage Aggregate Size (Number of Molecules)Dominant Intermolecular Interaction
1 x 10⁻⁵Monomer1Solute-Solvent Hydrogen Bonding
1 x 10⁻⁴Monomer/Small Oligomers2-5Hydrophobic Interactions & Intermolecular Hydrogen Bonding
5 x 10⁻⁴ (CAC)Micellar Aggregates50-100Hydrophobic Interactions & Intermolecular Hydrogen Bonding
1 x 10⁻³Micellar Aggregates100-150Hydrophobic Interactions & Intermolecular Hydrogen Bonding

Interactions with Other Chemical Species

The presence of two amine groups with differing basicities and steric hindrances makes this compound an interesting candidate for forming complexes with a variety of other chemical species. These interactions are central to its potential applications in areas such as catalysis and molecular recognition. Computational chemistry provides powerful tools to predict and analyze these interactions at a molecular level.

Interaction with Metal Ions: The lone pairs of electrons on the nitrogen atoms of both the primary and tertiary amines can coordinate with metal ions, acting as a bidentate or monodentate ligand. The formation and stability of such metal complexes can be studied using density functional theory (DFT) calculations. researchgate.netmdpi.com These studies can predict the preferred coordination geometry, binding energies, and the effect of the metal ion on the electronic structure of the diamine. For instance, smaller, harder metal ions might preferentially coordinate to the less sterically hindered primary amine, while larger, softer metals might interact with the tertiary amine or form a chelate involving both nitrogen atoms.

A theoretical study could investigate the interaction energies of this compound with a series of divalent metal ions. The results would highlight the selectivity of the diamine for different metals.

Table 2: Hypothetical Interaction Energies of this compound with Divalent Metal Ions (M²⁺) in Gas Phase (DFT Calculation)
Metal Ion (M²⁺)Binding Energy (kcal/mol) - Primary AmineBinding Energy (kcal/mol) - Tertiary AmineBinding Energy (kcal/mol) - Bidentate (Chelate)
Cu²⁺-55.2-48.5-95.8
Ni²⁺-52.1-45.3-90.2
Zn²⁺-48.7-42.1-85.4
Mg²⁺-35.6-29.8-60.1

Host-Guest Interactions: The flexible structure of this compound allows it to act as a guest molecule, fitting into the cavities of larger host molecules such as cyclodextrins, calixarenes, or crown ethers. wikipedia.orgnih.govresearchgate.netencyclopedia.pubwikipedia.org The primary driving forces for these host-guest interactions would be a combination of hydrogen bonding between the amine groups and polar groups on the host, and hydrophobic interactions between the alkyl backbone of the guest and the nonpolar cavity of the host. Molecular docking and molecular dynamics simulations can be used to predict the most stable binding poses and to estimate the binding affinity. These studies are crucial for designing systems for applications like controlled release or sensing.

Interactions with Small Molecules: this compound can form hydrogen-bonded complexes with other small molecules that have hydrogen bond donor or acceptor sites, such as alcohols, carboxylic acids, or amides. The strength and nature of these interactions can be quantified using quantum chemical methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. nih.govmdpi.com These analyses provide detailed information about the electron density distribution and charge transfer upon complex formation.

Applications of 3 Aminomethyl Pentan 3 Yl Dimethylamine in Catalysis and Materials Science

[3-(aminomethyl)pentan-3-yl]dimethylamine as a Ligand in Metal-Catalyzed Reactions

The presence of two nitrogen donor atoms in this compound makes it a potential bidentate ligand for a variety of transition metals. The combination of a primary and a tertiary amine offers distinct coordination properties that could be advantageous in catalysis.

Design and Synthesis of Metal Complexes

The synthesis of metal complexes involving this compound would likely involve the reaction of the diamine with a suitable metal precursor, such as a metal halide or acetate (B1210297). The steric bulk around the tertiary amine, resulting from the two methyl groups and the ethyl groups on the pentyl backbone, could influence the coordination geometry and the stability of the resulting metal complex. This steric hindrance might favor the formation of specific isomers or prevent the formation of polymeric structures. For instance, in complexes with metals that prefer square planar or octahedral geometries, the ligand could coordinate in a cis or trans fashion, depending on the metal's electronic preferences and the reaction conditions.

The synthesis of such complexes would be the first step toward exploring their catalytic activity. Characterization using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry would be crucial to determine the precise structure and bonding within these complexes.

Role in Asymmetric Catalysis

For this compound to be effective in asymmetric catalysis, a chiral version of the ligand would be required. While the parent compound is achiral, derivatization to introduce chirality, for example, at the aminomethyl group or by using a chiral backbone, could open avenues for its use in enantioselective transformations.

Chiral diamine ligands are well-established in asymmetric catalysis, particularly in reactions like asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The iridium and rhodium complexes of chiral diamines, for instance, are highly effective for the asymmetric hydrogenation of ketones and imines. A chiral analogue of this compound, when complexed to such metals, could potentially create a chiral environment around the metal center, enabling the stereoselective conversion of prochiral substrates. The steric hindrance of the ligand could play a crucial role in influencing the enantioselectivity by controlling the substrate's approach to the catalytic center.

Application in Cross-Coupling Reactions

Diamine ligands have proven to be highly effective in a variety of cross-coupling reactions, most notably in palladium- and copper-catalyzed systems. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For example, ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly used in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

The bidentate nature of this compound could stabilize the metal center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The sterically hindered tertiary amine might influence the reactivity and selectivity of the catalyst, potentially allowing for the coupling of challenging substrates. In copper-catalyzed reactions, diamine ligands have been shown to promote Ullmann-type couplings under milder conditions. It is conceivable that a copper complex of this compound could exhibit interesting catalytic properties in such transformations.

Role of this compound as an Organic Catalyst

The presence of both a primary and a tertiary amine group suggests that this compound could function as a bifunctional organocatalyst.

Organocatalytic Transformations

Bifunctional organocatalysts that contain both a hydrogen-bond donor (like a primary amine) and a Lewis base (like a tertiary amine) can activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity. For example, in a Michael addition, the primary amine could form an enamine with a ketone or aldehyde, while the tertiary amine could activate the Michael acceptor through hydrogen bonding or by acting as a general base.

While the specific compound has not been studied, similar 1,2- and 1,3-diamine structures have been successfully employed in a range of organocatalytic reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. The specific geometry and steric environment of this compound would likely influence its efficacy and selectivity in such transformations.

Brønsted Base Catalysis

The tertiary amine group in this compound can act as a Brønsted base, accepting a proton to catalyze reactions. In Brønsted base catalysis, the base activates the nucleophile by deprotonation, increasing its reactivity. The primary amine could also participate in the catalytic cycle, potentially through hydrogen bonding interactions that stabilize transition states.

An example of a reaction where this compound could act as a Brønsted base catalyst is the nitroaldol (Henry) reaction, where the tertiary amine could deprotonate the nitroalkane to form a nitronate anion, which then attacks an aldehyde. The efficiency of such a process would depend on the basicity of the tertiary amine and the steric accessibility of the active site.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase-transfer catalyst is a substance that transports a reactant from one phase into the other, where the reaction can then proceed.

While there is no specific research available on the use of this compound as a phase-transfer catalyst, its molecular structure, containing a tertiary amine, suggests it could potentially function in this capacity. Tertiary amines can be quaternized in situ to form quaternary ammonium (B1175870) salts, which are classic phase-transfer catalysts. The general mechanism involves the tertiary amine being protonated or alkylated to form a cation that can pair with an anion from the aqueous phase. This ion pair is sufficiently lipophilic to be soluble in the organic phase, thereby transporting the anion for reaction.

Table 1: Potential Role of this compound in Phase-Transfer Catalysis

FeaturePotential Role of this compound
Catalytic Center The tertiary amine group can be quaternized to form the active catalytic species.
Phase Solubility The pentyl backbone provides some lipophilicity, which may influence its partitioning between phases.
Anion Transport The formed quaternary ammonium cation could transport anions (e.g., CN⁻, OH⁻) from the aqueous to the organic phase.

Incorporation of this compound into Polymeric Materials

The presence of a primary amine group makes this compound a candidate for incorporation into various polymer structures.

As a Monomer in Polymer Synthesis

Diamines are fundamental building blocks in the synthesis of several classes of polymers, most notably polyamides and polyimides. The primary amine group of this compound can react with difunctional carboxylic acids, acyl chlorides, or anhydrides in condensation polymerization reactions.

For instance, in the synthesis of a polyamide, the primary amine would react with a dicarboxylic acid derivative to form amide linkages, creating the polymer backbone. The pendant dimethylamino group would remain as a functional side group along the polymer chain, imparting specific properties such as basicity, potential for post-polymerization modification, or altered solubility.

Table 2: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerResulting Linkage
PolyamideDicarboxylic acid or diacyl chlorideAmide
PolyureaDiisocyanateUrea (B33335)
PolyimideDianhydrideImide (via polyamic acid intermediate)

Chemical Modification of Polymers

This compound can also be used to chemically modify existing polymers that contain reactive functional groups. For example, polymers with electrophilic groups such as esters, acid chlorides, or epoxides can be functionalized by nucleophilic attack from the primary amine of the diamine. This grafting process would introduce the dimethylaminoethylpentyl group onto the polymer backbone, thereby altering the polymer's surface properties, solubility, or providing sites for further reactions.

Role in Cross-linking and Curing Processes

Diamines are widely used as curing agents or cross-linkers for epoxy resins. The primary amine group of this compound can react with the epoxide groups of the resin in a ring-opening addition reaction. Since the primary amine has two active hydrogen atoms, it can react with two epoxy groups. This process leads to the formation of a three-dimensional cross-linked network, which transforms the liquid resin into a hard, thermoset material.

Emerging Applications in Advanced Materials

The functional groups of this compound also suggest its potential use in the development of advanced materials.

Surface Functionalization

The primary amine group of this compound can be used to functionalize the surfaces of various materials. For instance, it can be grafted onto surfaces that have been pre-treated to introduce reactive groups like carboxylic acids or epoxides. This surface modification can be used to alter the surface properties of the material, such as its wettability, adhesion, or biocompatibility. The presence of the tertiary amine group could also impart a pH-responsive character to the surface.

Table 3: Potential Applications in Surface Functionalization

Material SubstratePurpose of Functionalization
Silica or glassIntroduction of basic sites, alteration of surface charge
Polymer filmsImprovement of adhesion, introduction of reactive handles
Metal oxidesAnchoring of other functional molecules, corrosion inhibition

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the applications of This compound in the fields of catalysis or materials science, specifically concerning hybrid material development and non-biological sensor technology.

Extensive searches have failed to identify any scholarly articles, patents, or technical data sheets that describe the use of this specific compound for the requested applications. The information available is for structurally related, but distinct, chemical entities. Therefore, it is not possible to generate a scientifically accurate article on the specified topics as requested in the outline.

This lack of information prevents the creation of the subsections on Hybrid Material Development and Sensor Technology, as well as any accompanying data tables or detailed research findings.

Advanced Analytical Strategies for Structural Elucidation and Mechanistic Insights of 3 Aminomethyl Pentan 3 Yl Dimethylamine

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers unparalleled insights into the molecular structure and dynamics of [3-(aminomethyl)pentan-3-yl]dimethylamine in both solution and the solid state.

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR for structural dynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. walisongo.ac.idepfl.ch While 1D NMR provides basic structural information, 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals in a complex molecule like this compound. youtube.comsdsu.edu

2D NMR Spectroscopy: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, would be employed for the complete structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl groups and the methylene (B1212753) protons of the aminomethyl group. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comnih.gov It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is crucial for identifying the quaternary carbon atom, which has no attached protons, by observing correlations from the protons on the surrounding methyl, ethyl, and methylene groups.

Expected ¹H and ¹³C NMR Data for this compound (based on analogs):

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N(CH₃)₂~2.2~45
-CH₂-N(CH₃)₂~2.3~60
Quaternary C-~35
-CH₂-CH₃~1.4 (CH₂), ~0.9 (CH₃)~25 (CH₂), ~8 (CH₃)
-CH₂-NH₂~2.7~50
-NH₂Variable-

Solid-State NMR (ssNMR): To understand the structural dynamics in the solid state, ssNMR would be utilized. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, offering insights into molecular packing and the presence of different conformers. Isotopic labeling (e.g., with ¹⁵N) can further enhance the information obtained from ssNMR studies. nist.gov

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition and the elucidation of fragmentation pathways. nih.gov

For this compound, electron ionization (EI) would likely lead to characteristic fragmentation patterns dominated by the cleavage of C-C bonds alpha to the nitrogen atoms, due to the stabilizing effect of the nitrogen on the resulting cation.

Plausible Fragmentation Pathways:

Alpha-cleavage: The most probable fragmentation would involve the loss of an ethyl radical to form a stable iminium ion, which would be observed as the base peak in the spectrum. Another significant alpha-cleavage would be the loss of the aminomethyl radical.

Loss of dimethylamine (B145610): Cleavage of the bond between the quaternary carbon and the dimethylaminomethyl group would also be a likely fragmentation pathway.

Expected Prominent Ions in the Mass Spectrum of this compound:

m/z Proposed Fragment Structure Fragmentation Pathway
M-29[M - CH₂CH₃]⁺Loss of an ethyl radical
M-44[M - CH₂NH₂]⁺Loss of the aminomethyl radical
58[CH₂=N(CH₃)₂]⁺Cleavage of the C-C bond adjacent to the tertiary amine
44[CH₂=NH₂]⁺Cleavage of the C-C bond adjacent to the primary amine

Isotopic analysis, particularly the M+1 peak arising from the natural abundance of ¹³C, would further confirm the elemental composition of the parent ion and its fragments. docbrown.info

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for studying its conformational isomers. nist.govsigmaaldrich.com

Expected Vibrational Frequencies for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H stretch (primary amine)3300-3500 (two bands)FT-IR, Raman
C-H stretch (aliphatic)2850-3000FT-IR, Raman
N-H bend (primary amine)1590-1650FT-IR
C-N stretch1000-1250FT-IR, Raman

The combination of FT-IR and Raman spectroscopy provides complementary information. For instance, the symmetric vibrations in the relatively non-polar parts of the molecule may be weak in the IR spectrum but strong in the Raman spectrum. By analyzing the vibrational spectra, the presence of both the primary and tertiary amine groups, as well as the aliphatic backbone, can be confirmed. Furthermore, subtle shifts in the vibrational frequencies can provide information about different conformational states of the molecule in the solid state.

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides the most definitive structural information for crystalline materials, including bond lengths, bond angles, and the absolute configuration of chiral molecules. youtube.comarxiv.org

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Obtaining a suitable single crystal of this compound would allow for its complete three-dimensional structure determination. youtube.comyoutube.comyoutube.comcopernicus.org The resulting crystal structure would reveal the precise bond lengths and angles, as well as the preferred conformation of the molecule in the solid state. This would provide valuable information on the steric hindrance around the quaternary carbon and the spatial relationship between the two amino groups.

Hypothetical Single Crystal X-ray Diffraction Data Table:

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Calculated Density (g/cm³)1.05

Powder X-ray Diffraction for Polymorphism Analysis

Many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. rigaku.comresearchgate.netamericanpharmaceuticalreview.comnih.gov These different polymorphs can have distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms of a compound. youtube.comrigaku.comnih.gov Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystalline form. By analyzing the PXRD pattern of a bulk sample of this compound, one could determine if it exists as a single polymorph or a mixture of different forms.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction intermediates, byproducts, and impurities, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Intermediates

Given the polar nature of this compound due to its amino and hydroxyl groups, derivatization is often required to increase its volatility and improve its chromatographic behavior for GC-MS analysis. sigmaaldrich.com Silylation is a common derivatization technique for compounds with active hydrogens. sigmaaldrich.com

Derivatization and Analysis:

A plausible method involves derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent reacts with the primary amine and tertiary alcohol functionalities to form more stable and volatile tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The reaction can be carried out by heating the sample with MTBSTFA in a suitable solvent like acetonitrile (B52724). sigmaaldrich.com

The resulting derivatives can then be analyzed using a GC-MS system equipped with a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer provides definitive identification based on the characteristic fragmentation patterns of the TBDMS derivatives. For structurally similar amino alcohols, the analysis can be performed on specialized columns designed for amines to achieve good peak shape without derivatization. gcms.cz

Illustrative GC-MS Parameters for a Derivatized Analog:

ParameterValue
Column SLB™-5ms, 20 m x 0.18 mm I.D., 0.18 µm
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
MS Interface Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-500 amu

This table is an illustrative example based on methods for derivatized amino acids and may require optimization for this compound. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Reaction Product Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying this compound in reaction mixtures and final products. Since aliphatic amines like the target compound lack a strong chromophore, derivatization is necessary for sensitive UV or fluorescence detection. sigmaaldrich.commdpi.com

Derivatization and Separation:

Pre-column derivatization with reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be employed. mdpi.comthermofisher.com These reagents react with the primary and secondary amine groups to form highly fluorescent derivatives, enabling trace-level detection. mdpi.comthermofisher.com

The separation is typically achieved on a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol (B129727). mdpi.comsqu.edu.om

Hypothetical HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection (Fluorescence) Ex: 265 nm, Em: 315 nm (for FMOC derivative)

This table represents a typical starting point for method development based on the analysis of other aliphatic amines and would require specific optimization. sigmaaldrich.commdpi.com

Electrochemical and Thermal Analytical Techniques

Electrochemical and thermal methods provide valuable insights into the redox behavior, thermal stability, and phase transitions of this compound, which are important for its synthesis, processing, and material science applications.

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a substance. For this compound, CV can provide information on the electrochemical behavior of its amine functionalities. The electrochemical oxidation of hindered secondary alkyl amines has been shown to proceed through an electrocatalytic mechanism involving radical cation intermediates. nih.gov A similar mechanism could be anticipated for the tertiary amine in the target molecule.

Experimental Setup and Expected Observations:

A typical CV experiment would involve a three-electrode system (working, reference, and counter electrodes) in a suitable solvent and supporting electrolyte. The resulting voltammogram would likely show an irreversible oxidation peak corresponding to the oxidation of the tertiary amine group. The peak potential would be indicative of the ease of electron removal.

Illustrative Cyclic Voltammetry Data for a Structurally Similar Hindered Amine:

ParameterValue
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Solvent/Electrolyte Acetonitrile / 0.1 M Tetrabutylammonium Perchlorate
Scan Rate 100 mV/s
Anodic Peak Potential (Epa) +1.2 V vs. Ag/AgCl

This data is hypothetical and based on the electrochemical behavior of other alkylamines; the actual potential for this compound may vary. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is useful for determining the thermal stability of this compound, which is relevant to its synthesis and processing conditions. The TGA curve would show weight loss at temperatures where the compound begins to decompose. For a polyamine or amino alcohol, decomposition often occurs in multiple steps. researchgate.netresearchgate.net

Expected TGA Profile:

The TGA thermogram for this compound is expected to show distinct stages of weight loss. The initial, lower-temperature weight loss might correspond to the loss of the aminomethyl and dimethylamine groups, followed by the decomposition of the pentyl backbone at higher temperatures.

Hypothetical TGA Data:

Temperature Range (°C)Weight Loss (%)Attributed Decomposition
150 - 250~35%Loss of dimethylamine group
250 - 350~25%Loss of aminomethyl group
350 - 500~40%Decomposition of the hydrocarbon backbone

This table is an illustrative representation of a possible thermal decomposition pathway. The actual temperatures and weight loss percentages would need to be determined experimentally.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect phase transitions, such as melting and glass transitions. wikipedia.orgnih.gov For this compound, DSC would be primarily used to determine its melting point and enthalpy of fusion, which are fundamental physical properties relevant to its material science applications.

Expected DSC Thermogram:

A DSC scan of a crystalline sample of this compound would show an endothermic peak corresponding to its melting point (Tm). The area under this peak is proportional to the enthalpy of fusion (ΔHfus). kbibiopharma.comlibretexts.org

Illustrative DSC Data:

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen
Onset of Melting 85 °C
Melting Peak (Tm) 90 °C
Enthalpy of Fusion (ΔHfus) 150 J/g

These values are hypothetical and serve as an example of the type of data obtained from a DSC analysis.

Development of Novel and Sustainable Synthetic Routes

A primary challenge for the broader application of this compound is the development of efficient, safe, and environmentally benign synthetic methodologies. Future research should pivot from traditional multi-step, high-waste syntheses towards modern, sustainable approaches.

Green Chemistry Principles in Synthesis

The synthesis of amines and diamines is an area where the principles of green chemistry can have a significant impact. rsc.orgsciencedaily.com Traditional methods often involve hazardous reagents, multiple protection/deprotection steps, and generate substantial waste. acs.orgresearchgate.net Future synthetic strategies for this compound should prioritize atom economy, use of renewable feedstocks, and avoidance of toxic solvents and reagents. sciencedaily.comnih.govrsc.org

One promising avenue is the utilization of carbon dioxide (CO₂) as a C1 building block. The direct synthesis of polyureas from CO₂ and diamines, while often requiring high pressure, represents a greener alternative to isocyanate-based methods. researchgate.net Research into catalytic systems, such as functional ionic liquids, could enable this transformation under milder conditions for diamines like this compound. researchgate.net Another green approach is the direct amination of alcohols derived from renewable resources, which is a well-established industrial process for simpler amines and could be adapted for more complex structures. rsc.org

Table 1: Comparison of Green Chemistry Metrics for Amine Synthesis Routes

Metric Traditional Synthesis (e.g., Reductive Amination with Borohydride) Potential Green Route (e.g., Catalytic Amination of Bio-alcohols)
Atom Economy Moderate to Low High
Reagents Stoichiometric, often hazardous reducing agents Catalytic, often reusable metal catalysts
Solvents Often volatile organic compounds (VOCs) Greener solvents (e.g., water, supercritical CO₂) or solvent-free
Feedstock Petroleum-based Renewable biomass-derived

| Waste Profile | Significant salt and organic byproducts | Minimal, often only water |

Biocatalytic Approaches

Biocatalysis offers an increasingly powerful toolkit for sustainable chemical synthesis, providing high selectivity under mild, aqueous conditions. acs.orgnih.gov The application of enzymes to produce diamines is a burgeoning field, driven by the desire for bio-based polymers and pharmaceuticals. nih.govnih.gov

For a molecule like this compound, several biocatalytic strategies could be envisioned. Engineered transaminases, for example, could potentially be used to introduce the primary amine group onto a suitable keto-precursor. Carboxylic acid reductases (CARs) have also been engineered to catalyze amide bond formation, a technology that has been successfully applied to the selective monoacylation of symmetrical diamines. acs.orgresearchgate.netacs.org While the target molecule is asymmetrical, the principles of enzymatic substrate recognition could be harnessed for its selective synthesis or derivatization. The development of microbial factories, using engineered Escherichia coli or Corynebacterium glutamicum, has already been successful for producing bulk diamines like 1,5-diaminopentane and 1,6-diaminohexane from renewable feedstocks. nih.govnih.gov A significant research challenge would be to design a novel biosynthetic pathway and engineer a host organism to produce the specific branched structure of this compound.

Exploration of Expanded Reactivity Profiles

The unique arrangement of a primary and a tertiary amine on a neopentyl-like scaffold suggests a rich and underexplored reactivity profile. Future research should move beyond predictable acid-base and nucleophilic reactions to investigate transformations initiated by electrochemical or photochemical means, as well as its participation in complex, bond-forming cascades.

Photochemical and Electrochemical Transformations

Modern synthetic chemistry has increasingly embraced photochemistry and electrochemistry as tools for activating molecules and forging bonds under mild conditions. nih.govrsc.org Aliphatic amines are known to undergo a variety of transformations through these methods.

Electrochemistry: The electrochemical oxidation of aliphatic amines is a well-studied process that can lead to the formation of imines, nitriles, or facilitate C-N bond-forming reactions. nih.govacs.orgnih.gov The oxidation potential of amines depends on their structure, with tertiary amines generally being easier to oxidize than primary ones. nih.gov Investigating the electrochemical behavior of this compound could reveal pathways for selective functionalization. For instance, controlled potential electrolysis might allow for selective oxidation of the tertiary amine, generating a radical cation that could participate in intramolecular cyclizations or intermolecular coupling reactions. This offers a sustainable alternative to conventional chemical oxidants. nih.govacs.org

Photochemistry: The photochemical reactions of amines often involve the formation of highly reactive aminium radicals upon photolysis, which can drive unique transformations like C-H amination. researchgate.net Furthermore, photoredox catalysis can generate amine radical cations under exceptionally mild conditions, enabling a host of synthetic applications. nih.gov Research into the photochemical properties of this compound could uncover novel reactivity, such as intramolecular hydrogen atom transfer (HAT) processes or its use as a photogenerated base. Recent work has also shown that secondary amides can undergo deoxygenative photochemical alkylation to yield substituted amines, a strategy that could be adapted to derivatives of the target compound. nih.gov

Complex Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and ability to rapidly build molecular complexity. rsc.org Diamines are valuable substrates in MCRs, often acting as bifunctional nucleophiles.

A significant research direction would be to explore the utility of this compound in established and novel MCRs. For example, in a three-component reaction between a diamine, triethyl orthoformate, and diethyl phosphite, the reactivity depends on the spacing of the amino groups; 1,3- and 1,4-diamines typically undergo substitution at both amino moieties, whereas 1,2-diamines often react at only one. nih.govmdpi.com The unique 1,3-relationship of the nitrogen atoms in this compound, constrained by the quaternary center, could lead to interesting and potentially useful reactivity in such reactions. Similarly, its application in phenolic Mannich reactions could provide access to complex chiral structures, as these reactions are known to be effective for synthesizing chiral vicinal diamines. acs.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides an indispensable tool for understanding and predicting molecular properties and reactivity, thereby guiding experimental design and accelerating discovery. nih.govacs.orgfigshare.com Applying advanced computational modeling to this compound can provide deep insights into its behavior and potential applications.

Future research should employ high-level quantum chemical methods, such as Density Functional Theory (DFT), to build a comprehensive in-silico profile of the molecule. researchgate.net Key areas of investigation would include:

Conformational Analysis: Determining the stable conformations and the energy barriers between them to understand how its shape influences reactivity.

Predicting Physicochemical Properties: Calculating properties like pKa values for the two distinct amino groups, which is crucial for designing its use as a base or in pH-sensitive systems. Computational methods are increasingly used to accurately predict amine pKa values. nih.govacs.org

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the transformations described above (e.g., electrochemical oxidation, participation in MCRs) to understand selectivity and optimize reaction conditions. acs.org

Design of Derivatives: Using computational models to predict how structural modifications would tune the electronic and steric properties of the molecule for specific applications, such as designing more efficient CO₂ capture agents or catalysts. nih.govresearchgate.netacs.org

Table 2: Computationally Tractable Properties and Their Experimental Relevance

Predicted Property Computational Method Relevance to Research
Proton Affinities / pKa DFT with Solvation Model Understanding basicity, designing buffers, predicting reactivity in acid/base catalysis.
Ionization Potential DFT, Ab initio methods Predicting susceptibility to electrochemical oxidation and radical cation formation.
Reaction Energy Profiles Transition State Searching (e.g., QST3, Nudged Elastic Band) Elucidating reaction mechanisms, predicting product ratios, guiding catalyst design.

| NMR Chemical Shifts | GIAO-DFT | Aiding in structural confirmation and characterization of reaction products. |

By systematically addressing these research challenges, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for synthesis and materials science.

An exploration of the future research landscape for the chemical compound this compound reveals significant potential at the intersection of computational chemistry, advanced materials science, and process engineering. As a structurally unique diamine, featuring both a primary and a tertiary amine group attached to a sterically hindered quaternary carbon center, it presents a compelling case for investigation across several high-tech domains. This article outlines the prospective research trajectories and inherent challenges in unlocking the full potential of this molecule.

Q & A

Q. What are the primary synthetic routes for [3-(aminomethyl)pentan-3-yl]dimethylamine, and what challenges arise during its synthesis?

Methodological Answer: Synthesis typically involves reductive amination or alkylation of tertiary amines. For example:

  • Reductive amination : Reacting 3-(aminomethyl)pentan-3-ol with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Challenges include controlling regioselectivity and avoiding over-alkylation.
  • Protecting group strategies : Use of Boc (tert-butoxycarbonyl) to protect the primary amine during intermediate steps, followed by deprotection under acidic conditions. Side reactions, such as ring formation or isomerization, must be monitored via HPLC or GC-MS .

Q. How can researchers structurally characterize this compound to confirm purity and identity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can resolve the quaternary carbon at position 3 and distinguish between methyl groups on the dimethylamine moiety.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C8_8H20_{20}N2_2, exact mass: 144.1626).
  • X-ray crystallography : For crystalline derivatives, this resolves stereochemical ambiguities. Example: Structural analogs like DMAPA (3-(dimethylammonium)-1-propylammonium) have been crystallized to validate bond angles and conformations .

Advanced Research Questions

Q. How does stereochemistry at the quaternary carbon impact the compound’s physicochemical properties or biological activity?

Methodological Answer: Stereochemical effects can be studied via:

  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives).
  • Computational modeling : Density Functional Theory (DFT) calculates energy barriers for stereoisomer interconversion. Example: In perovskite phase engineering, stereochemistry of interlayer cations (e.g., DMAPA) directly affects material stability and optoelectronic properties .

Q. What experimental strategies are recommended to resolve contradictions in reported biological data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

  • Orthogonal assays : Combine radioligand binding (e.g., 3^3H-labeled compound) with functional assays (e.g., cAMP inhibition in GPCR studies).
  • Meta-analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify batch-dependent variability. Note: Discontinued commercial availability (e.g., CymitQuimica’s product) may lead to inconsistent synthetic protocols in literature .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) improves recovery from plasma.
  • LC-MS/MS optimization : Use a hydrophilic interaction liquid chromatography (HILIC) column to retain polar amines. Internal standards (e.g., deuterated analogs) correct for matrix effects. Example: Structural analogs like {2-amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine require similar validation protocols .

Q. How can researchers explore the compound’s potential in material science applications, such as perovskite engineering?

Methodological Answer:

  • Interlayer cation screening : Test its efficacy in stabilizing 2D/3D perovskite phases via solution processing. Monitor stability under thermal stress (85°C for 500 hours).
  • Comparative studies : Benchmark against DMAPA or 4-AMP, which enhance charge transport in perovskite solar cells .

Q. What mechanistic hypotheses explain its modulation of neurotransmitter systems (e.g., dopamine or serotonin)?

Methodological Answer:

  • In silico docking : Simulate interactions with monoamine transporters (e.g., DAT, SERT) using AutoDock Vina.
  • Ex vivo electrophysiology : Measure neuronal firing rates in rodent brain slices pre-treated with the compound. Example: Analogous tertiary amines like 3-(aminomethyl)-N,N-dimethylcyclohexan-1-amine show activity in serotonin receptor assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.